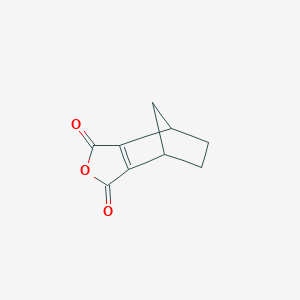
4,5,6,7-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione
Cat. No. B8732898
M. Wt: 164.16 g/mol
InChI Key: VVNKQEJVCBMGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04748255
Procedure details


Mixed polybasic anhydride containing a plurality of 1,2 anhydrides is obtained by distilling, at 200° C., 66.10 gms. (1 mole) of cyclopentadiene directly from dicyclopentadiene into a reactor containing 98.06 gms. (1 mole) of maleic anhydride, heated to a temperature of 55° C. When the transfer is complete, the reaction mixture is heated to 100° C. for 2 hours. The reaction mixture is then stripped of any excess cyclopentadiene at 120° C. at 1 atmosphere. The resulting Diels-Adler adduct of cyclopentadiene and maleic anhydride is the anhydride of cis.-5-norbornene-2,3-dicarboxylic acid. The reaction mixture is cooled to 50° C., and 4.90 gms. (0.03 moles) of boron trifluoride etherate is added slowly with stirring. The reaction mixture exotherms to 65° C. after which it is heated to 125° C., to decompose the BF3OEt and then cooled. The reaction is quenched by mixing with 3 liters of 10% sodium bicarbonate. The mixture is then neutralized with dilute 5% hydrochloric acid. The mixed polybasic anhydride of norbornene-2,3-dicarboxylic acid anhydride is obtained as a fine tan power, Mp. 200° C., and used for foam preparation without further purification.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
1,2 anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







Name

Identifiers


|
REACTION_CXSMILES
|
C1CC=CC=1.C1[CH:10]2[CH:11]3[CH:15]=[CH:14][CH:13]([CH:9]2C=C1)[CH2:12]3.[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH:18]=[CH:17]1.[CH:23]12[CH2:29][CH:26]([CH:27]=[CH:28]1)[CH:25]([C:30]([OH:32])=O)[CH:24]2[C:33]([OH:35])=[O:34].B(F)(F)F.CCOCC>>[C:11]12([C:17]3=[CH:18][C:19]([O:21][C:16]3=[O:22])=[O:20])[CH2:12][CH:13]([CH2:9][CH2:10]1)[CH:14]=[CH:15]2.[CH:26]12[CH2:29][CH:23]([CH2:28][CH2:27]1)[C:24]1[C:33]([O:35][C:30](=[O:32])[C:25]2=1)=[O:34] |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C(C(C=C1)C2)C(=O)O)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.03 mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Four
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1,2 anhydrides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Step Six
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling, at 200° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exotherms to 65° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to 125° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by mixing with 3 liters of 10% sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with dilute 5% hydrochloric acid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(C=CC(CC1)C2)/C/2=C/C(=O)OC2=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C3=C(C(CC1)C2)C(=O)OC3=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
